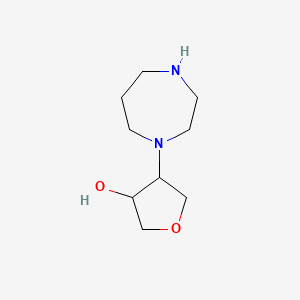

4-(1,4-Diazepan-1-yl)oxolan-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

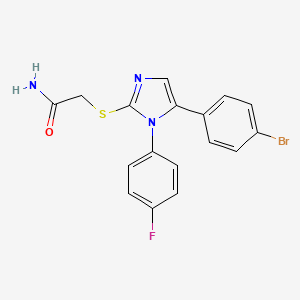

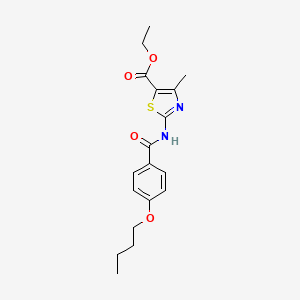

The molecular structure of “4-(1,4-Diazepan-1-yl)oxolan-3-ol” is unique, as it includes a diazepan ring attached to an oxolan ring. This structure could potentially influence its physical and chemical properties, as well as its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1,4-Diazepan-1-yl)oxolan-3-ol” are not explicitly stated in the available resources. Further studies are required to elucidate its physical and chemical properties .Applications De Recherche Scientifique

Biocatalysis and Enzymatic Synthesis

(4 H )-Imidazol-4-ones: are an important scaffold for various applications, including natural products, medicine, and agriculture. While not directly related to our compound, understanding the synthesis and reactivity of imidazol-4-ones can provide insights into the broader field of heterocyclic chemistry . Researchers have explored enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes. Specifically, imine reductases (IREDs) have been employed to access chiral 1,4-diazepanes with high enantiomeric excess. This method offers an efficient route to construct pharmaceutical-relevant 1,4-diazepanes via imine reductase-catalyzed intramolecular reductive amination of corresponding aminoketones .

Medicinal Chemistry

Chiral 1,4-diazepanes serve as important structural units in pharmaceutical compounds. Notably, Suvorexant , a selective dual orexin receptor antagonist used for treating primary insomnia, contains a 1,4-diazepane core. Understanding the synthesis and properties of 1,4-diazepanes can aid medicinal chemists in designing novel drugs with improved efficacy and reduced side effects .

Safety and Hazards

Propriétés

IUPAC Name |

4-(1,4-diazepan-1-yl)oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c12-9-7-13-6-8(9)11-4-1-2-10-3-5-11/h8-10,12H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLCKZIESCBVHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2COCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,4-Diazepan-1-yl)oxolan-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2797933.png)

![5-oxo-N-(3-pyridinylmethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2797938.png)

![ethyl (2S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/no-structure.png)

![8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2797941.png)

![5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2797942.png)

![2-[{4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2797950.png)

![Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2797952.png)